N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine, commonly known as GSK872, is a potent and selective small-molecule inhibitor of receptor-interacting protein kinase 3 (RIPK3) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This compound plays a crucial role in scientific research, particularly in understanding and manipulating the process of necroptosis, a regulated form of cell death [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. GSK872 is frequently utilized in both in vitro and in vivo studies to investigate the role of necroptosis in various diseases, including cancer, cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
GSK872, also known as a potent inhibitor of receptor-interacting protein kinase 3, has garnered attention for its role in regulating necroptosis, a form of programmed cell death distinct from apoptosis. This compound is part of a broader class of inhibitors targeting the necroptotic pathway, which plays a critical role in various inflammatory diseases and neurodegenerative conditions. GSK872 is particularly noted for its selectivity towards receptor-interacting protein kinase 3, making it a valuable tool for both research and potential therapeutic applications.
GSK872 was developed by GlaxoSmithKline and is classified as a small molecule inhibitor specifically targeting receptor-interacting protein kinase 3. It belongs to a family of compounds that includes GSK843, which also inhibits receptor-interacting protein kinase 1. GSK872 has been extensively studied in preclinical models to understand its effects on cell death pathways and inflammatory responses.
The synthesis of GSK872 involves several chemical reactions that start from readily available precursors. The compound is typically synthesized through a multi-step process that includes:
The detailed synthetic scheme, including specific reagents and conditions used during each step, is often documented in supplementary materials accompanying scientific publications .
GSK872 has a complex molecular structure characterized by its ability to selectively bind to the kinase domain of receptor-interacting protein kinase 3. The chemical formula for GSK872 is C19H22N4O2S, and its molecular weight is approximately 370.47 g/mol.
The three-dimensional structure reveals key functional groups that facilitate its interaction with the target enzyme, including:
The binding affinity of GSK872 has been quantified using techniques such as competitive binding assays, demonstrating its potency with an IC50 value in the low nanomolar range .
GSK872 functions primarily through competitive inhibition of receptor-interacting protein kinase 3 activity. The mechanism involves:
These reactions have been characterized using various biochemical assays, including luminescence-based kinase activity assays and western blotting techniques to assess downstream effects on cell viability .
The mechanism by which GSK872 exerts its effects involves modulation of the necroptotic signaling pathway:
In vitro studies have demonstrated that GSK872 can enhance cell survival in models of excitotoxicity by blocking necroptotic cell death pathways .
GSK872 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate conditions for storage and use in biological experiments .
GSK872 has several applications within scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3